N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperazine moiety and a thiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiazole intermediates. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions. The thiazole ring is often prepared via a cyclization reaction involving α-haloketones and thiourea.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Purification techniques like recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine and thiazole derivatives.
Scientific Research Applications
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical cellular processes, leading to the desired therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a pyrimidine ring with a piperazine moiety and a thiazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-10-14(21-16(24)15-12(3)18-13(4)25-15)11(2)20-17(19-10)23-8-6-22(5)7-9-23/h6-9H2,1-5H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDWIBBHBBNXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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